molecular formula C11H15NOS B5182315 2-(benzylthio)-N-methylpropanamide

2-(benzylthio)-N-methylpropanamide

Cat. No. B5182315
M. Wt: 209.31 g/mol
InChI Key: FUJFLTMYPJAEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound belongs to the class of amides and has a molecular formula of C11H15NO2S.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-methylpropanamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. This compound has been shown to inhibit the expression of various proteins involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(benzylthio)-N-methylpropanamide in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-methylpropanamide. One of the areas of interest is the development of novel analogs of this compound with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound to better understand its antitumor and anti-inflammatory effects. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-methylpropanamide involves the reaction of N-methylpropanamide with benzyl mercaptan in the presence of a suitable catalyst. The reaction takes place at a moderate temperature and produces the desired product in good yield. This synthesis method has been well-documented in the literature and has been used by researchers worldwide.

Scientific Research Applications

2-(benzylthio)-N-methylpropanamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies.

properties

IUPAC Name

2-benzylsulfanyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-9(11(13)12-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJFLTMYPJAEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.